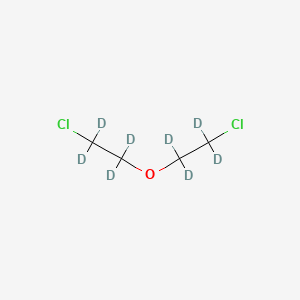

Bis(2-chloroethyl)-D8 ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2-chloroethyl)-D8 ether is an organic compound with the formula O(CH₂CH₂Cl)₂. It is an ether with two 2-chloroethyl substituents. This compound is a colorless liquid with the odor of a chlorinated solvent . It is primarily used as a chemical intermediate in the production of various industrial chemicals and pesticides .

準備方法

Synthetic Routes and Reaction Conditions

Bis(2-chloroethyl)-D8 ether can be synthesized through the direct reaction of diethylene glycol with thionyl chloride. The reaction typically occurs at a temperature range of 90-130°C for 60-150 minutes while stirring. The reaction mixture is then subjected to vacuum distillation to collect the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced distillation techniques .

化学反応の分析

Types of Reactions

Bis(2-chloroethyl)-D8 ether undergoes various chemical reactions, including:

Substitution Reactions: It reacts with bases to form divinyl ether, an anesthetic.

Ring-Forming Reactions: It can be combined with benzyl cyanide and sodamide to form macrocyclic polyethers.

Common Reagents and Conditions

Bases: Strong bases like potassium hydroxide are commonly used in substitution reactions.

Sodamide: Used in ring-forming reactions to synthesize macrocyclic polyethers.

Major Products

Divinyl Ether: Formed through substitution reactions with strong bases.

Macrocyclic Polyethers: Formed through ring-forming reactions with benzyl cyanide and sodamide.

科学的研究の応用

Bis(2-chloroethyl)-D8 ether has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role as a neurotoxin.

Medicine: Investigated for its use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of pesticides, solvents, and rust inhibitors.

作用機序

The mechanism of action of Bis(2-chloroethyl)-D8 ether involves its interaction with molecular targets and pathways. It can displace CREBBP and act synergistically with NF-kappa-B to activate transcription involving respective recruitment adjacent response elements . This interaction plays a crucial role in its biological effects and potential toxicity.

類似化合物との比較

Similar Compounds

Sulfur Mustard: Similar in structure but contains sulfur instead of oxygen.

Nitrogen Mustard: Contains nitrogen instead of oxygen and has similar chemical properties.

2-Bromoethyl Ether: Similar structure but contains bromine instead of chlorine.

Uniqueness

Bis(2-chloroethyl)-D8 ether is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and form unique products like divinyl ether and macrocyclic polyethers . Its applications in various fields, including chemistry, biology, and industry, further highlight its versatility and importance .

生物活性

Bis(2-chloroethyl)-D8 ether, often referred to as bis(2-chloroethyl)ether (BCEE), is a synthetic organic compound with significant biological activity and potential health implications. This article explores the toxicological profile, biological effects, genotoxicity, and carcinogenic potential of BCEE based on diverse research findings.

- Chemical Formula : C4H8Cl2O

- Molecular Weight : 151.01 g/mol

- CAS Number : 111-44-4

Toxicological Profile

BCEE is known for its acute toxicity through various exposure routes, including inhalation, oral, and dermal contact. Key findings from toxicological studies include:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for BCEE ranges from 75 to 136 mg/kg body weight in experimental animals . The LC50 (lethal concentration for 50% of the population) is reported as 1000 ppm for rats exposed for 0.75 hours .

- Chronic Effects : Long-term exposure has been linked to decreased body weight gain and respiratory issues in both humans and laboratory animals .

1. Respiratory System

BCEE exposure has resulted in significant respiratory irritation in both humans and laboratory animals. Acute inhalation can lead to lung congestion and edema at high concentrations .

2. Nervous System

At lethal concentrations, BCEE can cause loss of consciousness and decreased motility in animals . Studies have shown that brief exposure to high concentrations leads to intolerable irritation of the eyes and nasal passages .

3. Genotoxicity

BCEE has been evaluated for its mutagenic properties:

- In Vivo Studies : Positive results for sex-linked recessive lethality were observed in Drosophila melanogaster when BCEE was injected . In mice, it produced heritable reciprocal translocations.

- In Vitro Studies : Mutations were induced in Salmonella typhimurium without metabolic activation . However, no significant mutations were observed with metabolic activation.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies BCEE as Group 3, indicating insufficient evidence for its carcinogenicity in humans but limited evidence in experimental animals . Increased incidences of hepatomas were observed in male mice following oral administration at a dose of 100 mg/kg body weight per day .

Case Study 1: Hepatoma Incidence in Mice

A study conducted on male C57BL/6 × C3H/Anf mice showed an increased incidence of hepatomas after oral administration of BCEE at a dose of 100 mg/kg bw per day. The control group had an incidence of 8/79 compared to the treated group with an incidence of 14/16 .

Case Study 2: Respiratory Irritation in Humans

In a controlled study, volunteers exposed to 550 ppm of BCEE reported severe irritation to the eyes and nasal passages, highlighting its acute irritant properties .

Summary of Findings

特性

IUPAC Name |

1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSMNVMLTJELDZ-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-02-4 |

Source

|

| Record name | Ethane-1,1,2,2-d4, 1,1'-oxybis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。